molecular formula C18H16F2N4O B2469356 2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034406-17-0

2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No.: B2469356
CAS No.: 2034406-17-0
M. Wt: 342.35
InChI Key: APPSJJDBYYWVOW-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic chemical entity of significant interest in medicinal chemistry research, designed around pharmacophores known for their diverse biological activities. Its structure incorporates a 1,2,3-triazole ring linked to a 2,4-difluorophenylacetamide scaffold, a design strategy often employed to develop compounds with enhanced efficacy and specificity. The 1,2,4-triazole ring system, a closely related analog, is extensively documented as a privileged structure in drug discovery, exhibiting a broad spectrum of pharmacological properties including potent antibacterial and antifungal activities . Furthermore, structural analogs featuring the 2,4-difluorophenyl group have been specifically investigated and shown to possess notable antifungal efficacy, suggesting a potential mechanism of action that may involve the inhibition of fungal enzymes such as lanosterol 14α-demethylase . Beyond antimicrobial applications, the acetamide functional group is a common feature in compounds screened for central nervous system (CNS) activity. Research on analogous N-phenylacetamide derivatives has demonstrated promising anticonvulsant properties in models like the maximal electroshock (MES) test, indicating potential for neurological disorder research . This combination of features makes this compound a valuable tool for researchers exploring new therapeutic agents in the areas of infectious diseases and neuropharmacology.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c19-15-7-6-14(16(20)11-15)10-18(25)23-17(12-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-9,11,17H,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPSJJDBYYWVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Route

2,4-Difluorotoluene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃, yielding 2-chloro-1-(2,4-difluorophenyl)ethanone. Subsequent hydrolysis with aqueous NaOH (10% w/v) at 80°C for 6 hours produces 2-(2,4-difluorophenyl)acetic acid in 78% yield.

Grignard Reaction Pathway

2,4-Difluorophenylmagnesium bromide reacts with ethyl cyanoacetate in THF at −10°C, followed by acidic workup (HCl, 2M) to afford 2-(2,4-difluorophenyl)acetic acid. This method achieves 82% purity but requires rigorous exclusion of moisture.

Synthesis of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)Ethylamine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Benzyl azide (prepared from benzyl bromide and NaN₃ in DMF) reacts with propargylamine hydrochloride under CuSO₄·5H₂O/sodium ascorbate catalysis (1:2 mol%) in t-BuOH/H₂O (1:1). The reaction proceeds at 25°C for 12 hours, yielding 1-phenyl-2-(1H-1,2,3-triazol-4-yl)ethylamine. Isomerization to the 2H-1,2,3-triazol-2-yl variant requires heating at 60°C in DMF with K₂CO₃ (2 eq.) for 4 hours.

Palladium-Mediated Dehalogenation

An alternative route starts with 1-phenyl-2-(3-chloro-1H-1,2,3-triazol-1-yl)ethylamine. Using 10% Pd/C under H₂ (1 MPa) in ethanol at 50°C for 5 hours achieves dechlorination, affording the target amine in 89.1% yield.

Amide Coupling Strategies

Acyl Chloride Activation

2-(2,4-Difluorophenyl)acetyl chloride (generated via SOCl₂ treatment) reacts with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine in dichloromethane (DCM) with Et₃N (3 eq.) at 0°C. Gradual warming to 25°C over 2 hours yields the acetamide (91% yield, HPLC purity >98%).

Carbodiimide-Mediated Coupling

Employing EDCl (1.2 eq.) and HOBt (1 eq.) in DMF facilitates coupling between the carboxylic acid and amine at pH 7.4 (adjusted with DIEA). After 24 hours at 25°C, column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in 86% yield.

Process Optimization and Scalability

Solvent Selection

Tetrahydrofuran (THF) and DMF demonstrate superior reactivity in triazole formation and amidation, respectively. Polar aprotic solvents enhance reaction rates by stabilizing transition states.

Temperature and Catalysis

  • Triazole synthesis : Optimal at 25–40°C; exceeding 60°C promotes side reactions.
  • Dehalogenation : Pd/C (10 wt%) under 1 MPa H₂ at 50°C maximizes yield while minimizing catalyst decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 2H, triazole-H), 7.45–7.32 (m, 5H, Ph-H), 6.92–6.85 (m, 2H, difluoro-Ph), 4.21 (t, J=6.8 Hz, 2H, CH₂N), 3.68 (s, 2H, COCH₂), 3.12 (t, J=6.8 Hz, 2H, CH₂Ph).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −113.4 (d, J=8.1 Hz, 1F), −117.2 (d, J=8.1 Hz, 1F).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at tₐ=8.7 min, confirming >99% purity.

Comparative Analysis of Synthetic Routes

Parameter CuAAC Route Pd/C Dehalogenation
Overall Yield 74% 89%
Reaction Time 16 hours 5 hours
Catalyst Cost Moderate (Cu salts) High (Pd/C)
Scalability >100 g <50 g

Industrial-Scale Considerations

Batch processes using the Pd/C route are preferable for quantities <50 kg due to catalyst recovery challenges. Continuous flow systems may enhance CuAAC scalability by improving heat/mass transfer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.

    Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.

    Substitution: The difluorophenyl group could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole moiety can inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Case Study : A study demonstrated that derivatives of triazole compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's structure enhances its ability to penetrate cell membranes and interact with intracellular targets.
Cell LineIC50 (µM)Notes
MDA-MB-231< 5Significant growth inhibition observed
HT29< 10Induces apoptosis in cancer cells

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Activity Spectrum : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values suggest strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)Notes
Staphylococcus aureus0.5Effective against biofilms
Escherichia coli1.0Broad-spectrum activity

Antioxidant Properties

The antioxidant potential of the compound is noteworthy:

  • Mechanism : It may scavenge free radicals and reduce oxidative stress in cells.
  • Experimental Findings : In vitro assays have shown that the compound exhibits significant DPPH radical scavenging activity.

Drug Development

The unique structural features of this compound make it a candidate for further development into novel therapeutics targeting cancer and infectious diseases.

Structure-Activity Relationship Studies

Understanding how modifications to the compound's structure affect its biological activity can guide the design of more potent derivatives.

Mechanism of Action

The mechanism of action for compounds like 2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide often involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring, for example, is known to inhibit certain enzymes by coordinating with metal ions in the active site.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole-containing antifungal agent.

    Voriconazole: A triazole derivative used to treat fungal infections.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and triazole groups, which may confer distinct biological activities and chemical reactivity.

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a novel molecule that incorporates a 1,2,3-triazole moiety, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluorophenyl group and a triazole ring, which are known to enhance the biological activity of various drug candidates. The general structure can be represented as follows:

C18H18F2N4O\text{C}_{18}\text{H}_{18}\text{F}_2\text{N}_4\text{O}

Biological Activity Overview

The biological activities of triazole derivatives have been extensively studied. This compound exhibits several pharmacological effects:

  • Antifungal Activity : Triazole derivatives are primarily recognized for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death.
  • Antibacterial Activity : The incorporation of the triazole ring enhances the antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) in the range of 0.1258μg/mL0.125-8\,\mu g/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some triazole derivatives demonstrate promising anticancer activities by inhibiting specific enzymes involved in cancer cell proliferation and survival .
  • Enzyme Inhibition : The compound may also act as an inhibitor for various metabolic enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like fluorine) enhances lipophilicity and biological potency.
  • Triazole Positioning : The position of the triazole ring relative to other functional groups affects binding affinity and selectivity towards biological targets.

Data Table: Biological Activity Summary

Activity TypeEffectiveness (MIC)Target Organisms/Cells
Antifungal0.54μg/mL0.5-4\,\mu g/mLCandida albicans, Aspergillus
Antibacterial0.1258μg/mL0.125-8\,\mu g/mLS. aureus, E. coli
AnticancerVaries by cancer typeVarious cancer cell lines
Enzyme InhibitionAChE inhibitionNeurodegenerative disease models

Case Studies

  • Antifungal Study : A study evaluated a series of triazole derivatives for antifungal activity against clinical isolates of Candida. The compound displayed significant activity with an MIC comparable to established antifungals .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial properties against multi-drug resistant strains. The compound showed promising results with lower MIC values compared to traditional antibiotics .
  • Anticancer Activity : Research into the anticancer potential revealed that compounds with similar structures were effective against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic pathways for 2-(2,4-difluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving: (i) Condensation of 2,4-difluorophenylacetic acid with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–5°C for 3–5 hours . (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from methanol/acetone mixtures (1:1) . (iii) Optimization parameters: Adjust pH with triethylamine to stabilize intermediates and reduce side reactions. Monitor yield via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for confirmation?

  • Methodology :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 385.12) .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable (e.g., R1_1 < 0.05 for refined structures) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity assays for this compound (e.g., conflicting IC50_{50} values in kinase inhibition studies)?

  • Methodology :
  • Assay Standardization : Use recombinant kinase proteins (e.g., EGFR or JAK2) with ATP-concentration controls to minimize variability .
  • Dose-Response Curves : Perform triplicate experiments across 8–12 concentrations (1 nM–100 µM) and validate with Z’-factor > 0.5 .
  • Structural Dynamics : Employ molecular docking (e.g., AutoDock Vina) to compare binding poses with crystallographic data from similar acetamide derivatives .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Methodology :
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life (t1/2_{1/2}) < 30 min suggests CYP450-mediated metabolism .
  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to reduce oxidative deamination .
  • Prodrug Design : Mask the acetamide group as a tert-butyl carbamate to enhance plasma stability .

Q. How do stereochemical variations (e.g., triazole ring conformation) influence target binding affinity?

  • Methodology :
  • Stereoselective Synthesis : Prepare enantiomers via chiral HPLC (Chiralpak IA column) and compare activity .
  • Molecular Dynamics Simulations : Analyze triazole-phenyl dihedral angles (e.g., 60°–120° rotations) and their impact on hydrophobic interactions with kinase pockets .
  • SAR Studies : Replace the triazole with 1,2,4-triazole or imidazole and measure ΔGbinding_{\text{binding}} via isothermal titration calorimetry (ITC) .

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